REACTION_CXSMILES
|
[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][C:6]1[CH:10]=[CH:9][S:8][CH:7]=1.C(O)(=O)C.C1C(=O)N([Br:22])C(=O)C1>C(Cl)(Cl)Cl>[Br:22][C:7]1[S:8][CH:9]=[CH:10][C:6]=1[CH2:5][CH2:4][CH2:3][CH2:2][Br:1]
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
BrCCCCC1=CSC=C1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 20 minutes at room temperature in the dark
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The reaction mixture was washed with water, saturated NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1SC=CC1CCCCBr
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.4 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |